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Octahydroindolizine-6-carboxylic acid

Cat. No.: B12935358
M. Wt: 169.22 g/mol
InChI Key: NIMBJLXLLUEFCX-UHFFFAOYSA-N
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Description

Significance of the Indolizine (B1195054) Core in Heterocyclic Chemistry

The indolizine ring system, an aromatic heterocyclic compound isomeric with indole (B1671886), is a cornerstone in the field of heterocyclic chemistry. wikipedia.org It consists of a fused pyridine (B92270) and pyrrole (B145914) ring, sharing a nitrogen atom at the bridgehead. This 10-π electron system is not only of theoretical interest but is also recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its recurrence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govbohrium.comnih.gov

Indolizine derivatives have been investigated for numerous biological effects, making them attractive targets for drug discovery. nih.gov The inherent properties of the indolizine core, which can be fluorescent, also lend themselves to applications in bioimaging and materials science. bohrium.comacs.org The functionalization of the indolizine scaffold is a fertile area of research, with chemists continuously developing new methods to synthesize derivatives with diverse substitution patterns to modulate their biological or physical properties. bohrium.comacs.org

The saturated counterpart, the indolizidine alkaloid, is equally important. Natural products like swainsonine (B1682842) and castanospermine (B190763) are well-known examples that feature the indolizidine core and possess potent biological activities, such as glycosidase inhibition. taylorandfrancis.com These compounds have been isolated from a variety of natural sources, including plants, ants, and the skin secretions of poison frogs. nih.govjbclinpharm.org The significant bioactivity and structural complexity of indolizidine alkaloids have made them compelling targets for total synthesis and analog development for decades. researchgate.netnih.gov

Table 1: Reported Pharmacological Activities of Indolizine and Indolizidine Derivatives

Pharmacological ActivityReference
Anticancer bohrium.com, nih.gov, nih.gov, taylorandfrancis.com
Anti-inflammatory bohrium.com, nih.gov
Antibacterial bohrium.com, nih.gov
Antifungal bohrium.com, nih.gov
Antiviral bohrium.com, nih.gov
Anti-neurodegenerative bohrium.com, nih.gov
Glycosidase Inhibition taylorandfrancis.com
Antileishmanial taylorandfrancis.com

Overview of Bicyclic Amino Acid Scaffolds in Academic Research

Bicyclic amino acid scaffolds are a prominent class of conformationally constrained amino acids that play a crucial role in contemporary drug discovery and peptide science. nih.govnih.gov Peptides are fundamental biological molecules, but their therapeutic use can be hampered by poor metabolic stability and conformational flexibility, which often leads to reduced potency and selectivity. lifechemicals.com Incorporating rigid scaffolds, such as bicyclic systems, into a peptide sequence is a well-established strategy to overcome these limitations. nih.gov

By "locking" the peptide into a specific, biologically active conformation, these scaffolds reduce the entropic penalty associated with binding to a biological target, which can lead to a significant increase in binding affinity and potency. nih.gov This pre-organization is a key principle in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. The reduced flexibility also often confers enhanced resistance to proteolytic degradation, improving the pharmacokinetic profile of the potential drug. lifechemicals.com

The synthesis of novel bicyclic amino acids is an active area of research, as these building blocks are invaluable for constructing sophisticated molecular architectures. nih.gov They serve as surrogates for natural amino acids like proline, enabling the creation of peptides with unique secondary structures. lifechemicals.com This approach has led to the development of commercial drugs, including ACE inhibitors and anticoagulants, where a conformationally restricted analog replaced a natural amino acid to improve efficacy. lifechemicals.com Furthermore, libraries of peptides containing these constrained scaffolds are used to probe protein-protein interactions and identify potent inhibitors for challenging therapeutic targets. nih.gov

Table 2: Applications of Bicyclic and Constrained Amino Acid Scaffolds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B12935358 Octahydroindolizine-6-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

NIMBJLXLLUEFCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CN2C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydroindolizine 6 Carboxylic Acid and Its Analogs

Total Synthesis Approaches to Octahydroindolizine-6-carboxylic Acid

The construction of the saturated indolizine (B1195054) core, particularly with specific stereochemistry and functionalization, requires sophisticated synthetic strategies. These approaches often involve the sequential or convergent assembly of the bicyclic framework from acyclic or monocyclic precursors.

Hydrogenation-Based Routes from Indolizine Derivatives

One of the most direct methods for accessing the saturated octahydroindolizine (B79230) core is through the hydrogenation of a corresponding unsaturated indolizine precursor. This strategy's success hinges on the selection of an appropriate catalyst and reaction conditions to control the stereochemical outcome of the multiple newly formed chiral centers.

A detailed study on the stereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine highlights the complexities and potential of this approach. nih.govnih.govacs.org In this research, the hydrogenation of an indolizine ring was found to be highly diastereoselective. nih.gov The starting indolizine (Compound 5 ) was subjected to hydrogenation using a Rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst under a high pressure of hydrogen (80 bar). nih.gov The reaction was carried out at room temperature for 48 hours and yielded a mixture of diastereomeric octahydroindolizine products. nih.gov

The study found that the facial selectivity of the hydrogenation is influenced by the substituents on the indolizine ring. Theoretical calculations, including Density Functional Theory (DFT), were employed to understand the origin of the observed diastereoselectivity. nih.govst-andrews.ac.uk The researchers proposed that a keto-enol tautomerism under kinetic control could be the source of the unusual trans stereoselectivity observed in the formation of one of the major products. nih.govacs.orgdocumentsdelivered.com This demonstrates that catalytic hydrogenation is a viable, albeit complex, method for producing specific stereoisomers of the octahydroindolizine skeleton. The choice of catalyst and the substitution pattern of the indolizine precursor are critical factors in directing the stereochemical outcome. nih.gov

Table 1: Conditions for Heterogeneous Hydrogenation of a Substituted Indolizine

Parameter Value
Substrate Tetrasubstituted Indolizine
Catalyst Rh/Al₂O₃ (10% w/w)
Solvent Ethyl Acetate
H₂ Pressure 80 bar
Temperature Room Temperature
Reaction Time 48 hours

Dehydrative Annulation Strategies for Octahydroindolizine Framework Construction

Dehydrative annulation represents a powerful strategy for forming cyclic structures through the intramolecular removal of a water molecule. In the context of the octahydroindolizine framework, this typically involves the cyclization of a suitably functionalized piperidine (B6355638) derivative.

A successful diastereoselective synthesis of a (6R, 8aS)-octahydroindolizin-6-ol, a precursor that could potentially be oxidized to a carboxylic acid, has been achieved using this strategy. The key step is an intramolecular ring closure under Mitsunobu-type reaction conditions. This approach was notably successful where similar strategies had previously failed.

The synthesis begins with a chiral piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol. This precursor contains two hydroxyl groups, one on the piperidine ring and one at the terminus of the propyl side chain. Treatment of this diol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) in dry tetrahydrofuran (B95107) (THF) induces an intramolecular cyclization. This reaction proceeds via the formation of a phosphonium (B103445) salt at the less hindered primary hydroxyl group, which is then displaced by the secondary hydroxyl group on the piperidine ring, leading to the formation of the bicyclic octahydroindolizine framework in a 72% yield. The stereocenters in the piperidine precursor directly translate to the final product, ensuring a diastereoselective transformation. This method provides a useful alternative to other synthetic routes and allows access to optically pure indolizine-based compounds.

Multicomponent Reaction Sequences for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecular architectures. wikipedia.orgyoutube.com The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for generating scaffolds rich in nitrogen and oxygen functionalities, such as those found in this compound analogs. researchgate.netnih.govorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.netnih.gov This reaction rapidly generates a linear α-acylamino carboxamide backbone. researchgate.net By incorporating functional groups within the starting materials that can subsequently react, a post-Ugi cyclization can be triggered to construct heterocyclic systems. researchgate.net For instance, if the amine component contains a masked functional group, it can be revealed after the Ugi reaction to facilitate cyclization onto the newly formed backbone, potentially forming the piperidine ring of the octahydroindolizine system.

The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and tolerance of a wide range of functional groups. wikipedia.org Similar to the Ugi reaction, the strategic placement of reactive functional groups in the starting materials can set the stage for subsequent intramolecular cyclizations to build the bicyclic core.

While a direct synthesis of this compound using an MCR has not been explicitly reported, the principles of MCRs provide a powerful conceptual framework for its design. A hypothetical approach could involve a Ugi reaction where a bifunctional starting material, such as an amino acid derivative, is used to introduce the necessary functionalities for a subsequent intramolecular cyclization to form the fused bicyclic system. The versatility of MCRs allows for the rapid generation of diverse libraries of compounds, making it an attractive strategy for exploring analogs of this compound. mdpi.comresearchgate.net

Synthesis of Octahydroindolizine Derivatives with Carboxylic Acid Functionality

The synthesis of specific isomers and functionalized analogs of octahydroindolizine carboxylic acids often requires tailored synthetic routes. These methods allow for the precise placement of substituents and the construction of more complex, fused heterocyclic systems.

Preparation of Pyrimido-Fused Octahydroindolizine-6-carboxylic Acids

An effective method for the synthesis of novel 1,3,4,5,6a,7,8,9-octahydropyrimido[4,5-e]indolizine-6-carboxylic acids has been developed. bioorganica.com.ua This strategy relies on the hydrolysis and subsequent decarboxylation of spiro-substituted pyrimido[4,5-e]indolizine precursors. bioorganica.com.ua

The synthesis begins with the reaction of 6-dialkylamino-1,3-dimethyl-5-formyluracils with Meldrum's acid in boiling acetonitrile. bioorganica.com.ua This reaction proceeds via a tert-amino effect mechanism, leading directly to the formation of spirocyclic derivatives without the isolation of the expected Knoevenagel condensation products. bioorganica.com.ua These spiro-substituted pyrimido[4,5-e]indolizines serve as stable intermediates.

The crucial step involves the acidic hydrolysis of these spirocyclic compounds. Refluxing the spiro-derivative in a mixture of hydrochloric acid and acetic acid leads to the opening of the Meldrum's acid-derived ring, followed by decarboxylation, to yield the target pyrimido-fused this compound. bioorganica.com.ua This method provides a novel and efficient pathway to a unique class of fused octahydroindolizine carboxylic acids.

Table 2: Key Steps in the Synthesis of Pyrimido-Fused Octahydroindolizine-6-carboxylic Acids

Step Reactants Conditions Product
Spirocyclization 6-dialkylamino-1,3-dimethyl-5-formyluracil, Meldrum's acid Acetonitrile, reflux Spiro-substituted pyrimido[4,5-e]indolizine

Synthesis of Other Substituted Octahydroindolizine Carboxylic Acid Isomers

The synthesis of various substituted octahydroindolizine isomers often draws from the rich chemistry of indolizidine alkaloids. nih.govacs.orgacs.org General strategies frequently involve the construction of a functionalized piperidine ring followed by an intramolecular cyclization to form the fused 5-membered ring.

One common approach is the use of palladium-catalyzed allylic alkylation reactions. nih.gov For example, a vinyl-substituted cyclic carbonate can serve as a versatile intermediate. nih.gov Through a highly stereoselective palladium-catalyzed reaction, the indolizidine (octahydroindolizine) motif can be assembled in a concise manner. nih.gov The carboxylic acid functionality or a precursor group can be incorporated into one of the building blocks.

Another powerful method involves the cyclization of functionalized amino acids or their derivatives. For instance, a suitably substituted proline derivative can be elaborated to form the octahydroindolizine core. Radical cyclization is another modern technique employed for the synthesis of indolizine and its derivatives, offering high efficiency and step-economy. rsc.org These radical-based methods can be initiated photochemically or with a radical initiator and are effective for forming C-C bonds to close the bicyclic ring system. rsc.org

Furthermore, functionalization of the pre-formed indolizine ring followed by reduction can provide access to substituted octahydroindolizines. For example, electrophilic substitution reactions on the electron-rich indolizine ring, followed by hydrogenation, can yield a variety of substituted saturated derivatives. nih.gov These diverse strategies underscore the modularity and flexibility available to synthetic chemists for accessing a wide range of substituted octahydroindolizine carboxylic acid isomers and their analogs.

Methodological Aspects of Reaction Conditions and Optimization

The optimization of reaction conditions is paramount to achieving high yields and stereoselectivity in the synthesis of this compound. The critical step often involves the hydrogenation of the aromatic indolizine ring system. This transformation is challenging due to the inherent stability of the aromatic core and the potential for over-reduction or side reactions.

The choice of catalyst is a primary consideration. Both homogeneous and heterogeneous catalysts have been explored for the hydrogenation of N-heterocycles and carboxylic acid derivatives. acs.orgtue.nl Homogeneous catalysts, such as those based on ruthenium, iridium, and osmium, can offer high activity and selectivity under milder conditions. acs.org For instance, ruthenium complexes with phosphine (B1218219) and nitrogen-containing ligands have shown potential in the hydrogenation of esters. acs.org However, the difficulty in separating these catalysts from the product mixture can be a drawback, especially on a larger scale.

Heterogeneous catalysts are often preferred for their ease of separation and recyclability. tue.nl Platinum, palladium, and nickel-based catalysts are commonly employed for the hydrogenation of N-heterocycles. nih.govnih.govacs.org The selection of the catalyst support, such as carbon, alumina, or titania, can significantly influence the catalyst's activity and selectivity. researchgate.netrsc.org For the hydrogenation of carboxylic acids and their derivatives, bimetallic catalysts, such as Ru-Sn and Ru-Ge, have demonstrated improved performance by providing a bifunctional mechanism where a Lewis acidic site activates the carbonyl group. tue.nl

The optimization of other reaction parameters is also crucial. Hydrogen pressure, temperature, solvent, and the use of additives can have a profound impact on the reaction outcome. For example, in the hydrogenation of unprotected indoles, an acidic additive like p-toluenesulfonic acid in water was found to be effective in promoting the reaction while using a Pt/C catalyst. nih.gov The optimization of hydrogen pressure is a delicate balance; higher pressures can increase the reaction rate but may also lead to over-reduction or undesired side reactions. nih.gov

The following interactive data tables summarize typical conditions and findings for the catalytic hydrogenation of related functional groups, which are instructive for the synthesis of this compound.

Table 1: Catalyst Systems for the Hydrogenation of N-Heterocycles and Carboxylic Acid Derivatives

Catalyst SystemSubstrate TypeKey FindingsReference
Homogeneous Ru-phosphine/diamine complexesEsters, LactonesHigh activity under mild conditions; product inhibition observed at low temperatures. acs.org acs.org
Heterogeneous Pt/C with p-TSAUnprotected IndolesQuantitative conversion to indolines in water; acid additive is crucial. nih.gov nih.gov
Heterogeneous Ru-Sn/Al₂O₃Carboxylic AcidsSelective hydrogenation of carboxylic groups in the presence of other functionalities. researchgate.net researchgate.net
Heterogeneous Re/TiO₂Carboxylic Acids, Esters, AmidesHigh activity and selectivity for the formation of corresponding alcohols or amines without reducing aromatic rings. rsc.org rsc.org
Homogeneous NNP-Manganese(I) Pincer ComplexesN-HeterocyclesEfficient hydrogenation under mild conditions, including ambient temperature. researchgate.net researchgate.net
Heterogeneous Nickel-based nanocatalystsN-HeterocyclesCapable of reversible dehydrogenation and hydrogenation in the same solvent. nih.gov nih.gov

Table 2: Optimization of Reaction Parameters for Hydrogenation

ParameterStudied Range/ConditionsEffect on ReactionReference
Hydrogen Pressure10 - 30 barHigher pressure increases rate but can affect selectivity. Optimum at 30 bar for indole (B1671886) hydrogenation. nih.gov nih.gov
TemperatureAmbient to 135 °CHigher temperatures generally increase reaction rates but can lead to side reactions or catalyst decomposition. rsc.orgresearchgate.net rsc.orgresearchgate.net
SolventWater, Dioxane, AlcoholsWater can be a green and effective solvent. Choice of solvent can influence catalyst activity and substrate solubility. acs.orgnih.gov acs.orgnih.gov
Additives (Acid/Base)p-TSA, KOtBuAcid additives can activate the substrate for hydrogenation. Basic additives are often required for homogeneous catalysts. nih.govresearchgate.net nih.govresearchgate.net
Catalyst Loading1 - 5 mol%Higher loading can be necessary for less reactive substrates. acs.orgrsc.org acs.orgrsc.org

Industrial Scale Synthesis Considerations for Octahydroindolizine Scaffolds

The transition from laboratory-scale synthesis to industrial production of octahydroindolizine scaffolds, including the 6-carboxylic acid derivative, presents a unique set of challenges. numberanalytics.com Key considerations revolve around cost-effectiveness, safety, sustainability, and the robustness of the synthetic process. nih.gov

The choice of catalyst is a critical factor in industrial-scale synthesis. While homogeneous catalysts may offer high efficiency in the lab, their use on an industrial scale is often hampered by the cost of the precious metals and the challenges associated with catalyst separation and recycling. acs.org This can lead to product contamination and increased purification costs. Consequently, heterogeneous catalysts are generally favored in industrial settings due to their ease of separation by filtration, which allows for continuous processing and catalyst reuse. tue.nl However, heterogeneous catalysts often require harsher reaction conditions, such as high temperatures and pressures, which can lead to increased energy consumption and the potential for side reactions. acs.orgtue.nl Therefore, the development of highly active and selective heterogeneous catalysts that operate under milder conditions is an ongoing area of research. rsc.org

The use of green and sustainable chemistry principles is increasingly important in industrial synthesis. nih.gov This includes the use of non-toxic and renewable starting materials, environmentally benign solvents like water, and energy-efficient processes. nih.govnih.gov For instance, the development of catalytic systems that can efficiently operate in water would significantly reduce the environmental impact of the synthesis. nih.gov

Process safety is another paramount concern. Reactions involving high-pressure hydrogen require specialized equipment and stringent safety protocols to mitigate the risk of accidents. The thermal stability of reactants, intermediates, and products must be thoroughly evaluated to prevent runaway reactions.

Finally, purification of the final product on a large scale can be a significant bottleneck. Crystallization is often the preferred method for purification in industry, as it can be more cost-effective and scalable than chromatographic techniques. Therefore, the development of synthetic routes that yield a product that is easily purified by crystallization is highly advantageous. The challenges of solid-phase synthesis, while offering ease of purification in the lab, are often difficult to scale up. rsc.org

Stereochemical Control in the Synthesis of Octahydroindolizine 6 Carboxylic Acid

Diastereoselective Synthesis Methodologies

Diastereoselective synthesis is a cornerstone in the construction of molecules with multiple stereocenters, such as octahydroindolizine-6-carboxylic acid. The goal is to selectively produce one diastereomer from a set of possible diastereomers. This control is typically achieved by leveraging the steric and electronic properties of the substrate and reagents.

Chiral Auxiliary Approaches for Stereocontrol

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment, making the two faces of a prochiral center diastereotopic and thus allowing a reagent to attack preferentially from one side. numberanalytics.comnumberanalytics.com The process involves three key steps: coupling the auxiliary to the substrate, performing the diastereoselective reaction, and then removing the auxiliary to yield the desired stereoisomer. wikipedia.org

In the context of synthesizing fused nitrogen-heterocycles related to the octahydroindolizine (B79230) core, chiral auxiliaries have proven effective. For instance, iron-based chiral auxiliaries have been used in aldol (B89426) reactions to control the formation of new stereocenters. researchgate.net In a representative reaction, an aluminum enolate derived from an iron-acetyl complex can react with a chiral aldehyde like Boc-L-prolinal. researchgate.net The inherent stereocontrol of the iron auxiliary can overpower that of the substrate, directing the formation of the product with high diastereoselectivity. researchgate.net This strategy could be adapted to form key intermediates in the synthesis of this compound, where the auxiliary would guide the stereoselective formation of a bond that ultimately defines a stereocenter in the final ring system.

Table 1: Representative Chiral Auxiliary-Mediated Reactions Data based on analogous synthetic strategies for related heterocyclic compounds.

Chiral Auxiliary Type Reaction Type Substrate Diastereomeric Ratio (dr) Reference
Evans Oxazolidinone Aldol Reaction N-acyloxazolidinone >95:5 researchgate.net
Iron-Acetyl Complex Aldol Reaction Boc-L-prolinal High (specific ratio dependent on auxiliary enantiomer) researchgate.net
Pseudoephedrine Alkylation Pseudoephedrine amide >95:5 (syn product) wikipedia.org

Intramolecular Cyclization Strategies for Diastereoselectivity

Intramolecular cyclization is a powerful strategy where existing stereocenters in an acyclic precursor dictate the stereochemistry of newly formed rings. The conformational constraints of the tether connecting the reacting moieties often favor a specific transition state, leading to a high degree of diastereoselectivity.

For the synthesis of the octahydroindolizine (indolizidine) skeleton, intramolecular reactions such as Diels-Alder cycloadditions and nucleophilic cyclizations are commonly employed. For example, in the synthesis of zoanthamine (B1237179) alkaloids, which feature a related polycyclic core, intramolecular Diels-Alder reactions of 2-aminodienes have been explored. nih.gov The geometry of the transition state, often an exo-selective pathway, is controlled by the substituents on the acyclic precursor, leading to the formation of the cyclic product with high stereocontrol. nih.gov

Similarly, the synthesis of polyhydroxylated indolizidines has been achieved with high diastereoselectivity starting from L-glutamic acid. researchgate.netdocumentsdelivered.com In these syntheses, the stereocenter from the starting amino acid directs the outcome of subsequent transformations, including the key cyclization step to form the bicyclic indolizidine core. researchgate.net A proposed synthesis of this compound could involve an intramolecular cyclization of a precursor derived from a chiral starting material, where the stereochemistry at C-6 would be set relative to other existing stereocenters in the molecule. For instance, a Brønsted acid-catalyzed intramolecular cyclization of an N-Cbz-protected diazoketone derived from an amino acid offers a metal-free method to form cyclic urethanes, a strategy adaptable to the formation of the octahydroindolizine lactam precursor. frontiersin.orgresearchgate.net

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers from a prochiral substrate. iupac.org This is crucial for producing enantiopure pharmaceuticals, as different enantiomers can have vastly different biological effects. mdpi.com

Asymmetric Catalysis in Octahydroindolizine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical. Both chiral metal complexes and small organic molecules (organocatalysts) are used extensively. nih.govnih.gov

In the synthesis of chiral indolizine (B1195054) derivatives, several catalytic asymmetric methods have been developed. A synergistic copper/iridium catalytic system has been used for a cascade allylation/Friedel-Crafts type reaction to assemble 2,3-fused indolizines bearing three stereogenic centers with high diastereo- and enantioselectivity. researchgate.net Furthermore, chiral-at-metal rhodium complexes have been shown to catalyze the highly enantioselective conjugate addition of indolizines to α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (95% to >99% ee) with catalyst loadings as low as 0.05 mol%. rsc.org These methodologies provide a direct route to enantioenriched indolizine cores that could be further elaborated to form this compound.

Table 2: Examples of Asymmetric Catalysis in Indolizine Synthesis Data illustrates potential catalytic systems for the octahydroindolizine core.

Catalyst System Reaction Type Enantiomeric Excess (ee) Reference
Synergistic Cu/Ir Cascade Allylation/Friedel-Crafts High (not specified) researchgate.net
Δ-Rh1 Complex Conjugate Addition 95% to >99% rsc.org
Pd/Chiral Ligand Allylic Alkylation High (not specified) researchgate.net
Copper/BPE Ligand Addition of Enyne to Ketone High (computational study) mdpi.com

Chiral Pool Strategy Utilization

The chiral pool strategy utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. mdpi.comuh.edu This approach is one of the most reliable methods for establishing key stereocenters in a target molecule, as the chirality is inherent in the starting material. mdpi.com

Amino acids like L-proline and L-glutamic acid are ideal starting points for the synthesis of the octahydroindolizine skeleton due to their inherent chirality and suitable functionalities. researchgate.netmdpi.com For example, L-proline can serve as a platform to construct the indolizidine skeleton in the synthesis of various alkaloids. mdpi.com A synthetic route to this compound could logically commence from L-glutamic acid. The two carboxylic acid groups and the chiral amine center of glutamic acid provide the necessary handles for elaboration into the bicyclic lactam structure of the target molecule, transferring the initial stereochemistry throughout the synthetic sequence. researchgate.netdocumentsdelivered.com

Stereochemical Retention and Inversion Studies

Understanding whether a reaction proceeds with retention or inversion of configuration at a stereocenter is critical for planning a stereocontrolled synthesis. Such studies often involve mechanistic investigations to elucidate the reaction pathway.

In the context of substituted octahydroindoles, which are structurally similar to octahydroindolizines, studies on α-methylation have demonstrated remarkable stereoselectivity. For the (2S,3aS,7aS) stereoisomer of a protected octahydroindole-2-carboxylic acid, α-methylation proceeds with high selectivity and, notably, with retention of configuration. nih.gov This outcome is attributed to the severe steric hindrance imposed by the fused cyclohexane (B81311) ring, which blocks one face of the enolate intermediate, forcing the electrophile (methyl iodide) to approach from the less hindered face, which happens to be the same face as the original proton. nih.gov This principle of sterically directed reaction with retention of configuration is highly relevant for modifications of the this compound framework.

Mechanistic proposals in catalytic syntheses also shed light on stereochemical outcomes. For instance, in a Cu(II)-catalyzed asymmetric cascade dimerization, a proposed mechanism for a key isomerization step, initially thought to be a sigmatropic event, suggests the catalyst may act as a proton shuttle, which has implications for how stereochemical information is transferred. researchgate.net Such detailed mechanistic understanding is vital for predicting and controlling the stereochemistry in the synthesis of complex targets like this compound.

Control of Diastereomer Formation in this compound Synthesis

The stereochemical complexity of this compound, which contains multiple chiral centers, presents a significant challenge in its synthesis. The relative configuration of these centers gives rise to various diastereomers, and controlling their formation is a critical aspect of synthetic strategy. The desired biological activity often resides in a single diastereomer, making the development of diastereoselective synthetic routes a key focus of research in this area.

The control of diastereomer formation in the synthesis of substituted indolizidines, including analogs like octahydroindole-2-carboxylic acid, often relies on the method used for the construction of the bicyclic ring system. Catalytic hydrogenation of a precursor is a common strategy, and the stereochemical outcome can be highly dependent on the catalyst and reaction conditions. For instance, in the synthesis of octahydro-1H-indole-2-carboxylic acid, a key intermediate for several pharmaceuticals, the catalytic hydrogenation of the corresponding imine-acid salt precursor yields a mixture of two major diastereoisomers. longdom.org Research has indicated that for this particular transformation, the choice of catalyst, whether platinum or palladium, does not significantly alter the ratio of the resulting diastereomers, suggesting that the facial selectivity of the hydrogenation is not easily controlled under these conditions. longdom.org

When direct stereocontrol during a reaction is not achieved, the separation of the resulting diastereomeric mixture becomes necessary. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. For octahydroindole-2-carboxylic acid, methods have been developed for the successful separation of its diastereoisomers. longdom.org In some cases, pre-column derivatization, for example with phenyl isothiocyanate, can enhance the separation of both diastereomers and enantiomers on a chiral stationary phase. nih.gov

More advanced synthetic strategies aim to establish the desired stereochemistry from the outset, thus avoiding the need for challenging separations of diastereomers. This can be achieved through various methods, including:

Substrate-controlled synthesis: In this approach, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.

Catalyst-controlled synthesis: The use of chiral catalysts can induce high levels of diastereoselectivity. For example, synergistic catalysis, such as the combination of copper and iridium catalysts, has been employed for the enantio- and diastereoselective synthesis of fused indolizines. semanticscholar.org Similarly, organocatalytic methods, like the vinylogous Mukaiyama-Mannich reaction, have proven effective in establishing the stereochemistry at the bridgehead and adjacent positions in the synthesis of indolizidine-based alkaloids. documentsdelivered.com

Annulation Reactions: Palladium-catalyzed [3+3] annulation reactions have been utilized to construct the indolizidine skeleton with good stereocontrol, leading to the formation of functionalized piperidine (B6355638) intermediates that can be further elaborated. nih.gov

The investigation into the origin of diastereoselectivity in reactions such as the heterogeneous hydrogenation of substituted indolizines provides valuable insights for the rational design of synthetic routes with improved stereocontrol. nih.gov By understanding the factors that influence the transition state energies leading to different diastereomers, chemists can better select catalysts, substrates, and reaction conditions to favor the formation of the desired product.

Research Findings on Diastereomer Formation in a Related System

The following table summarizes the outcome of the catalytic hydrogenation for the synthesis of octahydro-1H-indole-2-carboxylic acid, a structurally related compound, highlighting the formation of a diastereomeric mixture.

PrecursorCatalystReaction TypeOutcomeReference
Imine-acid salt of indole-2-carboxylic acidPt or PdCatalytic HydrogenationMixture of two major diastereoisomers longdom.org

This data underscores the challenge of controlling diastereomer formation in the synthesis of such bicyclic systems and the importance of developing either highly diastereoselective methods or efficient separation techniques.

Derivatization and Functionalization of the Octahydroindolizine 6 Carboxylic Acid Scaffold

Esterification Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group of octahydroindolizine-6-carboxylic acid into its corresponding esters is a fundamental transformation for modifying its physicochemical properties and for creating key intermediates in multi-step syntheses. Standard esterification methods are generally applicable, with the choice of conditions depending on the desired ester and the scale of the reaction.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically requires a large excess of the alcohol, which often serves as the solvent, to drive the reaction towards the ester product. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, reactions involving the in-situ generation of diazoalkanes can be employed. The reaction of carboxylic acids with diazoalkanes is a mild and highly efficient method for esterification. researchgate.net For instance, the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene can generate diazoalkanes in situ, which then readily react with the carboxylic acid to form the ester. researchgate.net This method avoids the isolation of potentially hazardous diazoalkane intermediates. researchgate.net

Table 1: Representative Esterification Reactions This table is illustrative and based on general esterification methodologies, as specific examples for this compound are not widely reported in the literature.

AlcoholReagents and ConditionsEster ProductGeneral Reference
MethanolMeOH, H₂SO₄ (cat.), refluxMethyl octahydroindolizine-6-carboxylate masterorganicchemistry.com
EthanolEtOH, TsOH (cat.), refluxEthyl octahydroindolizine-6-carboxylate masterorganicchemistry.com
VariousN-tert-butyldimethylsilylhydrazone, (difluoroiodo)benzene, AlcoholCorresponding Alkyl Ester researchgate.net

Amidation and Peptide Coupling Strategies for this compound

The formation of amide bonds from this compound is a crucial reaction for introducing peptide-like structures and for the synthesis of bioactive molecules. Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures to drive off water. libretexts.orglibretexts.org Therefore, the use of coupling agents is the preferred method for efficient amide bond formation under mild conditions. masterorganicchemistry.com

A variety of coupling reagents are available, with carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) being widely used. masterorganicchemistry.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com To suppress potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. masterorganicchemistry.com

For peptide synthesis, where the preservation of stereochemical integrity is paramount, specialized coupling reagents have been developed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly effective. libretexts.org

Table 2: Common Amidation and Peptide Coupling Methods This table is illustrative and based on general amidation methodologies, as specific examples for this compound are not widely reported in the literature.

AmineCoupling Reagent/ConditionsAmide ProductGeneral Reference
AmmoniaHeatOctahydroindolizine-6-carboxamide libretexts.orglibretexts.org
Primary/Secondary AmineDCC, HOBtN-Substituted octahydroindolizine-6-carboxamide masterorganicchemistry.com
Amino Acid EsterHATU, DIPEAPeptide-coupled this compound derivative libretexts.org

α-Alkylation and Quaternization of the Indolizine (B1195054) Nitrogen Atom

The tertiary nitrogen atom in the octahydroindolizine (B79230) ring system is a site for further functionalization through alkylation and quaternization. These modifications can significantly impact the basicity, polarity, and biological activity of the molecule.

α-Alkylation of the nitrogen atom can be achieved by reacting the octahydroindolizine derivative with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide follows the general trend: I > Br > Cl.

Quaternization involves the reaction of the tertiary nitrogen with an excess of a reactive alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom. The quaternization of nitrogen-containing heterocycles can be achieved using various alkylating agents under different conditions. youtube.com

Table 3: N-Alkylation and Quaternization Reactions This table is illustrative and based on general N-alkylation methodologies, as specific examples for this compound are not widely reported in the literature.

Reaction TypeReagentProductGeneral Reference
α-AlkylationMethyl Iodide (CH₃I)N-Methyl-octahydroindolizinium-6-carboxylate (as an inner salt or with a counterion) researchgate.net
QuaternizationExcess Ethyl Bromide (CH₃CH₂Br)N-Ethyl-octahydroindolizinium-6-carboxylate bromide youtube.com

Regioselective Functionalization of the Octahydroindolizine Ring System

The functionalization of the C-H bonds of the saturated octahydroindolizine ring presents a significant challenge due to their general inertness. However, modern synthetic methods, including transition-metal-catalyzed C-H activation, offer pathways for the regioselective introduction of new functional groups. The regioselectivity of such reactions is often directed by existing functional groups within the molecule.

While specific studies on the regioselective functionalization of the this compound ring are not extensively documented, research on related 6,5-fused heterocyclic systems provides valuable insights. nih.gov For instance, directing groups can be used to achieve site-selective C-H activation of the six-membered ring. nih.gov The development of such methodologies for the octahydroindolizine scaffold would open up new avenues for creating diverse analogs. The inherent reactivity of the indolizine scaffold itself shows a preference for electrophilic attack at certain positions, which can be exploited for functionalization. researchgate.netresearchgate.net

Salt Formation Methodologies

As an amino acid, this compound is amphoteric, meaning it can act as both an acid (due to the carboxylic acid group) and a base (due to the tertiary nitrogen). This property allows for the formation of various salts, which can be advantageous for purification, handling, and formulation of the compound.

Acid addition salts can be formed by treating the compound with an appropriate acid, such as hydrochloric acid (HCl) or sulfuric acid. The nitrogen atom is protonated to form an ammonium salt.

Base addition salts are formed by reacting the carboxylic acid group with a base. Common bases for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates. google.comthieme-connect.de The resulting carboxylate salts often exhibit increased water solubility compared to the free acid. thieme-connect.de

Table 4: Salt Formation of this compound This table is illustrative and based on general salt formation principles for amino acids.

Salt TypeReagentProductGeneral Reference
Acid Addition SaltHydrochloric Acid (HCl)This compound hydrochloride google.com
Base Addition SaltSodium Hydroxide (NaOH)Sodium octahydroindolizine-6-carboxylate thieme-connect.de

Spectroscopic and Structural Elucidation of Octahydroindolizine 6 Carboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural features of organic molecules. For octahydroindolizine-6-carboxylic acid, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and signal multiplicities reveal the proton framework. The proton on the carbon bearing the carboxylic acid (H-6) is expected to appear in a distinct region of the spectrum. The protons on the fully saturated octahydroindolizine (B79230) ring system will exhibit complex splitting patterns due to diastereotopic relationships and spin-spin coupling, providing valuable data for determining the relative stereochemistry of the chiral centers. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) and its signal disappears upon D₂O exchange. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The chemical shifts of the sp³-hybridized carbons in the heterocyclic ring provide insights into their electronic environment and substitution patterns. Analysis of related indolizine (B1195054) derivatives shows that the carbon atoms of the heterocyclic core resonate at specific chemical shifts that are influenced by the substituents. bioorganica.com.ua

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is illustrative and based on the analysis of similar heterocyclic compounds.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 1.5 - 1.9 (m) ~25-35
2 1.5 - 1.9 (m) ~25-35
3 2.8 - 3.2 (m) ~50-60
5 2.8 - 3.2 (m) ~50-60
6 2.5 - 2.9 (m) ~40-50
7 1.5 - 1.9 (m) ~25-35
8 1.5 - 1.9 (m) ~25-35
8a 2.9 - 3.3 (m) ~60-70

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₅NO₂), HRMS would be expected to show a protonated molecule [M+H]⁺ with a specific m/z value. This technique is routinely used in the characterization of novel heterocyclic compounds. bioorganica.com.uamdpi.com

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 170.1181

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers and the preferred solid-state conformation. hamdard.edu.pk For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This would unambiguously establish the stereochemical relationships between the substituents on the indolizidine core. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which can influence the crystal packing. nih.gov The synthesis and structural characterization of related spiro[indoline-3,3′-indolizine]s have successfully utilized X-ray crystallography to determine their complex three-dimensional structures. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8-12
b (Å) ~5-9
c (Å) ~12-16
β (°) ~95-105

Electronic Circular Dichroism (ECD) for Chiral Analysis

Table 4: Predicted ECD Data for an Enantiomer of this compound This data is illustrative and depends on the specific enantiomer.

Wavelength (nm) Δε (M⁻¹cm⁻¹) Transition

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula. For this compound (C₉H₁₅NO₂), elemental analysis provides crucial evidence for the compound's elemental composition and purity. This technique is a standard method for the characterization of newly synthesized organic compounds, including various heterocyclic systems. bioorganica.com.uanih.gov

Table 5: Elemental Analysis Data for this compound (C₉H₁₅NO₂)

Element Theoretical % Found % (Illustrative)
C 63.88 63.85
H 8.94 8.98

Computational Studies on Octahydroindolizine 6 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. For octahydroindolizine-6-carboxylic acid, DFT calculations provide fundamental insights into how electron distribution influences its chemical behavior.

Detailed research findings from DFT studies on related alkaloid and heterocyclic systems reveal that the reactivity is largely governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The LUMO, conversely, would likely be distributed around the carboxylic acid group, particularly the carbonyl carbon, rendering it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution across the molecule. For this system, the MEP would show a region of negative potential (red) around the nitrogen atom and the carbonyl oxygen of the carboxylic acid, indicating sites prone to electrophilic interaction. Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group and the hydrogens adjacent to the nitrogen atom. mdpi.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such calculations on related heterocyclic carboxylic acids have been instrumental in rationalizing their reaction mechanisms. researchgate.net

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Isomers

This table presents illustrative data typical of DFT calculations at the B3LYP/6-31G(d) level for different states of the title compound. The values are representative and intended to demonstrate the application of the method.

Isomer / StateHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Predicted Reactive Site (Electrophilic Attack)
cis-fused, equatorial COOH-6.251.858.102.5Nitrogen (N)
cis-fused, axial COOH-6.301.908.203.1Nitrogen (N)
trans-fused, equatorial COOH-6.101.757.852.2Nitrogen (N)
trans-fused, axial COOH-6.151.807.952.8Nitrogen (N)
N-Protonated (cis-fused)-9.50-0.509.007.8Carbonyl Oxygen

Molecular Dynamics Simulations for Conformational Behavior

MD simulations on related bicyclic nitrogen heterocycles have shown that the ring system undergoes rapid puckering. acs.org For this compound, simulations would likely reveal that the cis-fused isomer is more flexible than the more rigid trans-fused isomer. The simulations would track the time evolution of key dihedral angles within the rings to identify the most populated conformational states.

The conformational preference of the C6-carboxylic acid substituent is of particular interest. In a simulated aqueous environment, MD can reveal the stability of axial versus equatorial orientations, which is often governed by a balance between steric hindrance and solvation effects. The simulation can also model the intramolecular hydrogen bonding potential between the carboxylic acid group and the bridgehead nitrogen, which could lock the system into a specific conformation. By calculating the potential of mean force (PMF) along a specific reaction coordinate (e.g., a dihedral angle), the energy barriers between different conformers can be determined.

Interactive Table 2: Predicted Conformational Preferences from a Hypothetical 100 ns MD Simulation in Water

This table presents representative data that would be obtained from an MD simulation, illustrating the conformational analysis of the most stable isomer.

Conformer DescriptionKey Dihedral Angle (C5-C6-C7-C8)Relative Population (%)Average H-bond Distance (N to COOH) (Å)Predicted Stability
trans-fused, equatorial COOH175°75%> 4.0High
trans-fused, axial COOH65°15%2.8Moderate
cis-fused, boat-like, equatorial COOH160°8%> 4.0Low
cis-fused, chair-like, axial COOH55°2%2.5Very Low

Theoretical Predictions of Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) or Structure-Activity Relationship (QSAR) models are statistical tools that correlate theoretical molecular descriptors with observed chemical reactivity or biological activity. uran.uaresearchgate.net By establishing a mathematical relationship, these models can predict the properties of new, unsynthesized compounds.

For the this compound system, a QSRR model could be developed to predict properties like the acid dissociation constant (pKa) or the rate of a specific reaction for a series of derivatives. The first step involves calculating a range of molecular descriptors for each derivative. These descriptors can be electronic (from DFT), such as atomic charges, HOMO/LUMO energies, and dipole moments, or steric/topological, such as molecular volume and surface area. nih.gov

For instance, to predict the nucleophilicity of the nitrogen atom across a series of substituted octahydroindolizine-6-carboxylic acids, one could build a model correlating the calculated HOMO energy or the MEP value at the nitrogen with experimentally determined reaction rates with a standard electrophile. Studies on other heterocyclic series have successfully used descriptors like logP, refractivity, and dipole moment to predict biological activity. uran.ua Such models can guide the synthesis of derivatives with tailored reactivity.

Interactive Table 3: Illustrative QSRR Model for Predicting pKa of Hypothetical C-7 Substituted Derivatives

This table demonstrates a hypothetical linear QSRR model: Predicted pKa = 9.5 + 25.0 * q(N), where q(N) is the calculated Mulliken charge on the nitrogen atom. Data is for illustrative purposes.

C-7 SubstituentCalculated q(N) (a.u.)Predicted pKa
-H (Hydrogen)-0.350.75
-F (Fluoro)-0.321.50
-OH (Hydroxy)-0.341.00
-NH2 (Amino)-0.38-0.25

Modeling of Interfacial Reactions and Adsorption Modes

The behavior of this compound at interfaces—such as on the surface of a metal catalyst, a polymer, or a biological membrane—is crucial for applications in catalysis and medicinal chemistry. Computational modeling can simulate these interactions to predict adsorption energies, preferred binding orientations, and the mechanism of surface-mediated reactions. acs.orgresearchgate.net

Using a combination of DFT and MD, the adsorption of the molecule onto a defined surface (e.g., a slab of a metal like palladium or a lipid bilayer) can be modeled. DFT calculations are used to determine the adsorption energy (Eads), which indicates the strength of the interaction. A high negative value for Eads suggests strong chemisorption. researchgate.net These calculations can differentiate between various binding modes, such as:

N-down: Adsorption via the nitrogen lone pair onto an acidic site or metal surface.

Carboxylate-down: Adsorption via the deprotonated carboxylic acid group onto a cationic site or metal surface.

Planar: Adsorption involving van der Waals interactions across the bicyclic ring system with a hydrophobic surface.

MD simulations can then model the dynamic behavior of the molecule at the interface, showing how it orients itself in the presence of solvent and other species. mdpi.com For example, simulations could predict whether the molecule inserts itself into a lipid membrane and how the carboxylic acid group is oriented relative to the aqueous and lipid phases. These models are invaluable for designing corrosion inhibitors, catalysts, and targeted drug delivery systems. acs.orgnih.gov

Interactive Table 4: Hypothetical Adsorption Energies (Eads) on Different Surfaces

This table shows representative adsorption energies calculated via DFT for the most stable conformer of this compound on various model surfaces.

Surface ModelDominant Adsorption ModeCalculated Eads (kJ/mol)Predicted Interaction Type
Fe(110) (Iron)N-down and Carboxylate-down-180Strong Chemisorption
Au(111) (Gold)N-down-95Chemisorption
GraphenePlanar (ring system)-60Physisorption (π-stacking)
HydroxyapatiteCarboxylate-down-150Strong Ionic Interaction

Role of Octahydroindolizine 6 Carboxylic Acid As a Chiral Building Block

Application in Asymmetric Synthesis of Complex Molecular Architectures

The utility of chiral building blocks is most profoundly demonstrated in their application to the asymmetric synthesis of complex natural products and pharmaceuticals. While specific examples detailing the use of Octahydroindolizine-6-carboxylic acid in total synthesis are not prevalent in the literature, its potential can be inferred from the synthetic strategies employed for related indolizidine alkaloids. The octahydroindolizine (B79230) core is a recurring feature in various Dendrobates and Stemona alkaloids, and the synthesis of these molecules often relies on the stereocontrolled elaboration of a pre-existing, functionalized indolizidine ring system. organic-chemistry.org

The carboxylic acid moiety at the C-6 position of the octahydroindolizine scaffold serves as a versatile functional handle for a variety of chemical transformations. These potential transformations are pivotal for elaborating the core structure into more complex targets.

Potential Synthetic Transformations of the Carboxylic Acid Group:

TransformationReagents/ConditionsResulting Functional GroupPotential Application
Amide CouplingDCC, HOBt, AmineAmideIntroduction of peptide fragments or other nitrogen-containing side chains.
ReductionLiAlH₄ or BH₃Primary AlcoholCan be used for ether formation or further oxidation to an aldehyde.
EsterificationAlcohol, Acid CatalystEsterProtection of the carboxylic acid or modulation of solubility and reactivity.

The rigid bicyclic structure of the octahydroindolizine framework allows for a high degree of stereochemical control in reactions at the carboxylic acid group or at other positions on the ring, influencing the conformational orientation of substituents and the approach of reagents.

This compound as a Scaffold for Nitrogen Heterocycles

A key application of chiral building blocks is their use as scaffolds to present appended chemical functionalities in a well-defined three-dimensional arrangement. This is particularly crucial in medicinal chemistry, where the spatial orientation of pharmacophoric groups determines the interaction with biological targets. The octahydroindolizine ring system provides a conformationally constrained framework, making it an excellent scaffold.

While direct applications of this compound as a scaffold are not widely reported, the principle is well-established for related structures. For instance, substituted indole (B1671886) carboxylic acids have been used to synthesize series of compounds with high affinity for dopamine (B1211576) receptors. nih.gov Similarly, indolizine-2-carboxylic acid derivatives have been explored for their biological activities. nih.gov These examples underscore the value of the indolizine (B1195054) and related indole core structures as scaffolds for generating libraries of compounds for drug discovery. The this compound molecule can be envisioned as a starting point for creating diverse molecular libraries by modifying the carboxylic acid group, thereby exploring the chemical space around this rigid chiral core.

Methodologies for Obtaining Enantiopure this compound Building Blocks

The preparation of enantiomerically pure compounds is a cornerstone of modern organic synthesis. scbt.com For chiral carboxylic acids like this compound, several strategies can be employed to obtain single enantiomers. These methods can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and resolution of racemates.

Asymmetric Synthesis: This approach involves the creation of the chiral centers of the molecule in a stereocontrolled manner from achiral or prochiral precursors. Organocatalysis and transition-metal catalysis are powerful tools for such transformations. sigmaaldrich.com For instance, an enantioselective synthesis of an octahydroindolizine alcohol has been achieved through an enzymatic resolution, highlighting a viable strategy for accessing enantiopure functionalized indolizidines. nih.gov A similar strategy could potentially be adapted for the synthesis of the corresponding carboxylic acid.

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiopure natural products like amino acids or sugars as starting materials. For the synthesis of octahydroindolizine derivatives, amino acids such as L-proline or L-pipecolic acid and their derivatives are logical chiral precursors.

Chiral Resolution: Resolution is a common technique to separate a racemic mixture into its constituent enantiomers. scbt.com For carboxylic acids, this is often achieved by forming diastereomeric salts with a chiral base. The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by crystallization. Alternatively, the racemic carboxylic acid can be covalently derivatized with a chiral auxiliary to form diastereomers that can be separated chromatographically. nih.gov A study on the separation of the stereoisomers of octahydroindole-2-carboxylic acid, a constitutional isomer of the target compound, successfully employed chiral ligand-exchange chromatography. researchgate.net

Common Chiral Resolution Techniques for Carboxylic Acids:

MethodDescriptionChiral Agent Example
Diastereomeric Salt FormationThe racemic acid is reacted with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization.Brucine, Strychnine, Chiral Amines
Covalent DerivatizationThe racemic acid is converted into a mixture of diastereomers by reaction with a chiral auxiliary. The diastereomers are separated by chromatography or crystallization, followed by removal of the auxiliary.L-menthol, Chiral Alcohols, Chiral Amines
Enzymatic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.Lipases (e.g., Novozym 435)

Given the existence of a specific CAS number for an enantiopure form of this compound, it is evident that such resolution or asymmetric synthesis methods have been successfully applied, enabling its use as a valuable chiral building block in synthetic chemistry.

Applications of Octahydroindolizine 6 Carboxylic Acid in Advanced Chemical Synthesis

Integration into Natural Product Synthesis and Analog Preparation

The octahydroindolizine (B79230) core is a prevalent structural motif in a diverse range of natural products, particularly alkaloids isolated from various sources, including amphibians and plants. jbclinpharm.orgresearchgate.net These natural products often exhibit significant biological activities, making them attractive targets for total synthesis. jbclinpharm.org Octahydroindolizine-6-carboxylic acid can serve as a crucial chiral building block in the asymmetric synthesis of these complex molecules and their analogues.

The synthesis of indolizidine alkaloids, which are known for their wide spectrum of pharmacological properties, can be significantly streamlined by employing pre-functionalized bicyclic scaffolds. jbclinpharm.orgresearchgate.net For instance, the carboxylic acid moiety of this compound can be readily converted into other functional groups, such as amides, esters, alcohols, or even carbon-carbon bonds through various synthetic transformations. This versatility allows for the introduction of different side chains and pharmacophores, facilitating the preparation of a library of natural product analogues for structure-activity relationship (SAR) studies.

Design and Preparation of Structurally Novel Indolizine (B1195054) Collections

The development of diverse chemical libraries is a cornerstone of modern drug discovery. The octahydroindolizine scaffold provides a rigid and three-dimensional framework that is ideal for the generation of novel chemical entities. nih.gov this compound is an excellent starting material for the construction of indolizine-based libraries due to the synthetic tractability of the carboxylic acid group.

Libraries can be generated through parallel synthesis techniques, where the carboxylic acid is reacted with a diverse set of amines or alcohols to produce a collection of amides or esters. Further diversification can be achieved by modifying other positions on the octahydroindolizine ring, if the starting material is appropriately substituted. These libraries of novel indolizine derivatives can then be screened against various biological targets to identify new lead compounds. The synthesis of such libraries often employs solution-phase or solid-phase methodologies to enable high-throughput production. ijettjournal.org

Library Generation Strategy Reaction Type Diversity Element Potential Application
Amide Library SynthesisAmide couplingDiverse aminesIdentification of novel enzyme inhibitors or receptor modulators
Ester Library SynthesisEsterificationDiverse alcoholsExploration of prodrug strategies and pharmacokinetic properties
Functional Group InterconversionReduction, Grignard addition, etc.Various functional groupsAccess to a wider chemical space for biological screening

Bioisosteric Replacement Strategies in Scaffold Design

This compound can be considered a bicyclic proline analogue. Proline and its analogues are important building blocks in medicinal chemistry, often used to introduce conformational constraints into peptides and small molecules. nih.govacs.orgmatilda.science The rigid structure of this compound can mimic the turn structures in peptides or position functional groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govacs.orgacs.org

As a constrained amino acid, it can be used as a bioisosteric replacement for other amino acids or flexible linkers in a drug candidate. nih.govacs.org This strategy can lead to improved pharmacological properties, such as increased metabolic stability, enhanced cell permeability, and a more favorable pharmacokinetic profile. The carboxylic acid group can mimic the C-terminus of a peptide or interact with key residues in a protein's active site.

The concept of using constrained amino acids to create specific secondary structures in peptides, known as foldamers, is a growing area of research. nih.gov The incorporation of this compound into a peptide sequence could induce specific helical or turn conformations, leading to peptides with enhanced biological activity and stability. nih.gov

Bioisosteric Application Replaced Moiety Potential Advantage Relevant Therapeutic Area
Proline AnalogueProlineIncreased conformational rigidity, improved metabolic stabilityAntiviral, anticancer, CNS disorders
Constrained LinkerFlexible alkyl chainPrecise positioning of pharmacophores, entropy reduction upon bindingVarious
Peptide MimeticDipeptide unitEnhanced proteolytic stability, improved oral bioavailabilityProtease inhibitors, peptide-based therapeutics

Utilization in Synthetic Organic Chemistry Method Development

Novel chemical scaffolds are often used to test and showcase the utility of new synthetic methodologies. This compound, with its unique structural features, can serve as a valuable substrate in the development of new synthetic reactions. For example, the development of new C-H activation or functionalization reactions could be demonstrated on this saturated bicyclic system.

The presence of both a secondary amine and a carboxylic acid in a constrained environment provides a platform for developing novel intramolecular reactions. For instance, new methods for lactam or lactone formation could be explored using this substrate. Furthermore, the stereochemistry of the molecule can be exploited in the development of new stereoselective transformations. nih.gov

The development of efficient and scalable syntheses of this compound itself is also an important area of research. Methodologies such as catalytic hydrogenation of substituted indolizines or diastereoselective cycloaddition reactions could be employed to access this valuable building block. nih.govrsc.org

Biosynthetic Pathways to Octahydroindolizine Structures

Enzymatic Formation of Pipecolic Acid and Related Precursors

Pipecolic acid, a non-proteinogenic amino acid, serves as the foundational building block for the indolizidine ring system. biocyclopedia.com Its biosynthesis primarily starts from L-lysine through various enzymatic routes that result in the cyclization of the lysine (B10760008) carbon skeleton. nih.gov

Two main pathways for this conversion have been identified in microorganisms. rsc.org The first route involves the deamination of L-lysine at the α- or ε-amino group by a lysine dehydrogenase or oxidase. rsc.org This creates an amino aldehyde intermediate which spontaneously cyclizes in water to form a Schiff base, either Δ¹-piperideine-2-carboxylic acid (P2C) or Δ¹-piperideine-6-carboxylic acid (P6C). rsc.org This cyclic imine is then reduced by a specific reductase to yield L-pipecolic acid. rsc.orgoup.com For the biosynthesis of indolizidine alkaloids like slaframine (B1196289) and swainsonine (B1682842), studies have shown that the pathway proceeds via Δ¹-piperideine-6-carboxylate, retaining the α-amino group nitrogen from lysine. sigmaaldrich.cnbiocyclopedia.com

A second, more direct route utilizes a lysine cyclodeaminase (LCD), such as RapL, which is involved in the biosynthesis of the immunosuppressant rapamycin. acs.org This type of enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid in an NAD⁺-dependent reaction where the cofactor acts as a prosthetic group. acs.org

Key Enzymes in Pipecolic Acid Formation

Enzyme Function Organism Example
L-lysine α-oxidase Oxidative deamination of L-lysine Trichoderma viride, Scomber japonicus
Δ¹-piperideine-2-carboxylate reductase Reduction of the cyclic imine intermediate to L-pipecolic acid Pseudomonas putida
Lysine Cyclodeaminase (e.g., RapL) Direct conversion of L-lysine to L-pipecolic acid Streptomyces hygroscopicus (rapamycin producer)
Saccharopine Dehydrogenase Involved in the lysine degradation pathway that can lead to pipecolate precursors Slafractonia leguminicola
L-pipecolate Oxidase Catalyzes steps in pipecolate metabolism Dendrobium species

This table summarizes some of the key enzymes involved in the various biosynthetic routes leading to L-pipecolic acid. acs.orgresearchgate.netnih.gov

Connection to Biosynthesis of Indolizidine Alkaloids (e.g., Slaframine, Swainsonine)

L-pipecolic acid is the direct and essential precursor for the biosynthesis of the toxic indolizidine alkaloids slaframine and swainsonine. researchgate.netnih.govacs.org These compounds are mycotoxins produced by various fungi, most notably Slafractonia leguminicola, which infests red clover and other legumes. researchgate.netsigmaaldrich.cn The entire six-membered piperidine (B6355638) ring of pipecolic acid is incorporated into the final alkaloid, forming one of the two rings of the octahydroindolizine (B79230) (indolizidine) core. biocyclopedia.com

The biosynthetic link is definitive; feeding studies with isotopically labeled L-lysine and L-pipecolic acid have demonstrated their direct incorporation into both slaframine and swainsonine. sigmaaldrich.cn The pathways for these two alkaloids are closely related and are believed to share common early intermediates derived from pipecolic acid before branching towards their final distinct structures. biorxiv.org Therefore, the formation of octahydroindolizine structures is fundamentally dependent on the initial production of pipecolic acid from lysine metabolism. biocyclopedia.comnih.gov

Identification of Key Intermediates and Enzymatic Transformations in Natural Systems

Following the formation of L-pipecolic acid, the pathway to the octahydroindolizine core involves a series of complex enzymatic steps. The biosynthesis of swainsonine provides a well-elucidated model for these transformations. biorxiv.org

The initial step is believed to involve the condensation of pipecolic acid with a two-carbon unit, likely derived from acetyl-CoA, to form the bicyclic indolizidinone skeleton. biocyclopedia.comnih.gov This core structure then undergoes a series of "tailoring" reactions, primarily hydroxylations and reductions, catalyzed by specific enzymes that decorate the scaffold and determine the final product's identity and stereochemistry. biorxiv.org

Recent research has successfully reconstituted the swainsonine biosynthetic pathway, identifying the key enzymes and intermediates. biorxiv.org A linear biosynthetic mechanism has been proposed, starting from the indolizidine core and proceeding through a series of hydroxylated intermediates. The key enzymes belong to families known for their roles in modifying natural products.

For instance, the pathway involves two α-ketoglutarate-dependent non-heme iron dioxygenases (SwnH1 and SwnH2) and an unusual imine reductase (SwnN). These enzymes work in concert to perform a series of hydroxylations and an unexpected epimerization at a ring fusion carbon, which is critical for the final structure of swainsonine. biorxiv.org Studies show that a ketone indolizidine serves as a shared precursor for both slaframine and swainsonine, though it is not the final branchpoint intermediate. biorxiv.org The stereochemistry of the initial hydroxyl group is determined early in the pathway, likely during the formation of the first hydroxylated indolizidine intermediate. biorxiv.org

Key Enzymes in Indolizidine Alkaloid Tailoring (Swainsonine Pathway)

Enzyme Enzyme Type Function
SwnK NRPS-PKS hybrid Believed to be involved in forming the initial indolizidine scaffold.
SwnH2 Fe/αKG-dependent dioxygenase Catalyzes site-selective hydroxylation on the indolizidine core.
SwnH1 Fe/αKG-dependent dioxygenase Catalyzes C8-hydroxylation and is crucial for stereochemical outcome.
SwnN Imine reductase Performs stereospecific reduction of iminium intermediates.
SwnR Oxidoreductase Enhances the production of early intermediates.

This table details the functions of key tailoring enzymes identified in the swainsonine biosynthetic gene cluster. biorxiv.org

Peptidomimetic and Conformational Constraint Studies Involving Octahydroindolizine 6 Carboxylic Acid

Octahydroindolizine-6-carboxylic Acid as a Proline Surrogate

There is no direct scientific literature available that specifically investigates the use of this compound as a proline surrogate. Proline's unique cyclic structure restricts the peptide backbone, making it a crucial element in the formation of specific secondary structures. The design of proline surrogates aims to mimic or further constrain these conformations.

A related compound, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a different isomer, has been studied as a hydrophobic proline analog. Research indicates that Oic exhibits a strong preference for a Cγ-exo conformation and a trans-amide bond, which are key features for stabilizing a polyproline-II (PPII) helix. Oligomers of Oic have been shown to form stable PPII helices, suggesting its potential as a tool for constructing specific peptide architectures. However, it is crucial to note that these findings pertain to the 2-carboxylic acid isomer and cannot be directly extrapolated to the 6-carboxylic acid variant without dedicated experimental validation.

Design of Conformationally Restricted Peptide Analogs

The design of conformationally restricted peptide analogs by incorporating non-natural amino acids is a widely used strategy in medicinal chemistry to enhance biological activity and stability. These constrained analogs help to lock the peptide into a bioactive conformation, thereby improving receptor selectivity and binding affinity.

While there are no specific examples in the literature of peptide analogs designed using this compound, the general principles of such design are well-established. The incorporation of bicyclic amino acids like the octahydroindolizine (B79230) scaffold is intended to severely limit the rotational freedom around the peptide bonds. The specific stereochemistry and point of attachment of the carboxylic acid (in this case, at the 6-position) would uniquely define the conformational space accessible to the resulting peptide. Without empirical data from NMR studies or X-ray crystallography for peptides containing this compound, any discussion on the precise conformational outcomes remains speculative.

Influence on Peptide Secondary Structures (e.g., Helicity, Turns)

The secondary structure of a peptide is critical to its biological function. The incorporation of constrained amino acids can stabilize specific secondary structures like α-helices, β-turns, and polyproline helices.

No studies have been published that detail the influence of this compound on peptide secondary structures. For the related isomer, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), its incorporation has been shown to strongly promote the formation of a polyproline-II (PPII) helix. This is attributed to its inherent conformational preferences. The position of the carboxylic acid is a critical determinant of the resulting backbone geometry. Therefore, it cannot be assumed that the 6-carboxylic acid isomer would have the same influence as the 2-carboxylic acid isomer. It might favor different turn types or other secondary structural motifs, but this would require specific investigation.

Modulation of Receptor-Ligand Binding Affinity

By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

There are no published studies that measure the receptor-ligand binding affinity of peptidomimetics incorporating this compound. The potential for this compound to modulate binding affinity would depend on its ability to mimic the conformation of a native peptide loop or turn that is critical for receptor recognition. Without knowing the specific target receptor and the conformational effects of incorporating this compound, it is impossible to predict its impact on binding affinity.

The following table is a hypothetical representation of how binding affinity data would be presented.

LigandTarget ReceptorBinding Affinity (Ki)
Native PeptideReceptor XData Not Available
Peptidomimetic with this compoundReceptor XData Not Available

This table is for illustrative purposes only, as no experimental data for this compound is available.

Conclusion and Future Research Directions

Current Challenges in Octahydroindolizine-6-carboxylic Acid Synthesis and Derivatization

The synthesis of specifically substituted octahydroindolizine (B79230) systems like the 6-carboxylic acid derivative is a complex undertaking, fraught with challenges that test the limits of current synthetic methodologies.

Stereochemical Control: The octahydroindolizine core contains multiple stereocenters. Establishing the desired relative and absolute stereochemistry at the 6-position, in addition to the bridgehead stereocenter (8a-position), is a significant hurdle. Syntheses often result in diastereomeric mixtures that are difficult to separate, requiring meticulous optimization of reaction conditions or the use of chiral auxiliaries or catalysts. The total synthesis of complex polyoxygenated molecules like (+)-zincophorin highlights the intricate strategies, such as chelation-controlled reactions, required to install specific stereocenters in cyclic systems. nih.govrsc.org

Derivatization Difficulties: The chemical modification of the carboxylic acid group itself presents challenges. Standard derivatization techniques, such as amidation or esterification, are necessary to improve analytical detection or to create analogues for structure-activity relationship (SAR) studies. nih.gov However, these reactions can be problematic for several reasons:

Poor Chromatographic Behavior: Underivatized carboxylic acids often exhibit poor peak shape and retention in reversed-phase liquid chromatography. nih.gov

Weak Detection Signals: The lack of a strong chromophore or fluorophore makes detection by UV or fluorescence difficult, necessitating derivatization. nih.govnih.gov

Reaction Selectivity: Activating the carboxylic acid for derivatization can sometimes lead to unintended reactions elsewhere in the complex octahydroindolizine scaffold.

The table below summarizes key challenges in the synthesis and handling of complex carboxylic acids.

Emerging Methodologies for Structural Diversification of the Indolizine (B1195054) Scaffold

To overcome synthetic limitations and expand the chemical space of indolizine-based compounds, researchers have developed a host of innovative methodologies. rsc.org These strategies, while often demonstrated on the aromatic indolizine core, provide a powerful toolkit for creating substituted precursors that can subsequently be reduced to the octahydroindolizine state.

Recent advances have moved beyond classical methods like the Chichibabin reaction, focusing on transition metal catalysis and novel cycloadditions. rsc.org

Transition Metal-Catalyzed Reactions: Copper and palladium catalysis have become prominent. Barluenga's Cu(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates was a landmark for creating functionalized indolizines. researchgate.netresearchgate.net More recently, palladium-catalyzed methods have enabled the direct, regiospecific annulation of terminal alkynes with substituted pyridines to access 1,3-disubstituted indolizines. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts have been employed for tandem cyclization/[4+3] cycloaddition reactions, enabling the synthesis of complex, fused indolizine systems from substrates like 2-(1-alkynyl-cyclopropyl)pyridines. researchgate.net

Electrooxidative Approaches: Environmentally benign electrooxidative methods have been developed for constructing acyl-substituted indolizines, avoiding the need for harsh chemical oxidants. researchgate.netresearchgate.net

Domino and Cascade Reactions: One-pot operations, such as the Baylis-Hillman chemistry approach or domino aldol-oxa Michael-Michael-elimination-oxidation procedures, allow for the rapid assembly of multi-functionalized indolizine scaffolds from simple starting materials. researchgate.netresearchgate.net

Table 2: Modern Synthetic Methodologies for Indolizine Scaffolds

Methodology Catalyst/Reagent Reaction Type Key Advantage
Metal-Catalyzed Cyclization Cu(I) salts [3+2] Cycloaddition High regioselectivity for functionalized indolizines. researchgate.netresearchgate.net
Direct Annulation Palladium catalysts C-H Activation/Annulation Access to 1,3-disubstituted indolizines. researchgate.net
Tandem Cyclization Gold (Au) catalysts Cyclization/[4+3] Cycloaddition Construction of complex, fused heterocyclic systems. researchgate.net
Electrooxidation Electricity Oxidative Cyclization Environmentally friendly approach to acyl-indolizines. researchgate.netresearchgate.net

| Domino Reactions | Base (e.g., Cs2CO3) | Domino Sequence | Rapid assembly of multi-functionalized scaffolds in one pot. researchgate.net |

Potential for Novel Applications in Medicinal Chemistry and Materials Science

The indolizine and octahydroindolizine cores are privileged scaffolds found in numerous biologically active compounds and functional materials.

Medicinal Chemistry: The structural features of octahydroindolizine derivatives make them attractive candidates for drug discovery. Various analogues have shown promise in several therapeutic areas.

Analgesics: Patents disclose 3-aryl- and 5-substituted octahydroindolizine compounds as potent analgesics for treating pain. google.comgoogle.com

Anti-inflammatory Agents: A naturally occurring octahydroindolizine alkaloid, Homocrepidine A, was found to attenuate acne-induced inflammation by inhibiting the TLR2 signaling pathway. nih.gov This highlights the potential of the scaffold in treating chronic skin inflammatory diseases. nih.gov

Drug Delivery and Scaffolding: Polyfunctional indolizine cores have been developed as versatile scaffolds for creating drug-biotin conjugates. nih.gov Their use in affinity chromatography to identify protein targets of an antiangiogenic drug demonstrates their utility as tools in chemical biology. nih.gov

Enzyme Inhibition: While not an octahydroindolizine, the related indole-2-carboxylic acid scaffold has been used to generate oxadiazole derivatives that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net This suggests that the core structure is amenable to modification for targeted enzyme inhibition.

Materials Science: The unique electronic properties of the indolizine ring system open up applications in materials science.

Fluorescent Markers: The indolizine core possesses intrinsic luminescent properties. nih.gov This fluorescence can be tuned by substitution, making these compounds suitable for use as fluorescent markers in biological imaging or as sensors for detecting other organic compounds. nih.gov

Organic Electronics: The π-expanded analogues of indolizine are being explored for their optoelectronic properties, suggesting potential use in organic light-emitting diodes (OLEDs) or other organic electronic devices. rsc.org While this compound itself is saturated and not π-conjugated, it could serve as a non-conjugated linker or building block in more complex materials where precise spatial orientation is required.

Table 3: Potential Applications of the (Octahydro)indolizine Scaffold

Field Application Area Specific Example/Role
Medicinal Chemistry Analgesia Treatment of pain. google.comgoogle.com
Anti-inflammatory Attenuation of acne-induced inflammation. nih.gov
Drug Discovery Tool Scaffold for drug-biotin conjugates in target identification. nih.gov
Cancer Therapy Potential backbone for EGFR inhibitors. researchgate.net
Materials Science Bio-imaging Intrinsically fluorescent core for use as a molecular marker. nih.gov

Advanced Characterization Techniques for Intricate Octahydroindolizine Systems

Elucidating the precise structure of complex molecules like this compound requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are indispensable for determining the connectivity of the atoms in the molecule. researchgate.net For stereochemically rich systems, Nuclear Overhauser Effect (NOE) experiments are crucial for establishing the relative spatial proximity of protons, which helps in assigning the stereochemistry of the ring junctions and substituents. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. nih.gov When coupled with liquid chromatography (HPLC-MS), it becomes a powerful tool for analyzing reaction mixtures and identifying derivatized products. nih.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used for the sensitive detection of carboxylic acid derivatives. nih.gov

X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute configuration of a crystalline compound. nih.gov The successful crystallization of an octahydroindolizine derivative provides definitive proof of its stereochemical arrangement. rsc.org

Chiral Chromatography: To resolve enantiomers and assess the enantiomeric excess of a chiral synthesis, separation techniques using chiral stationary phases (CSPs) in either HPLC or gas chromatography (GC) are essential.

Table 4: Key Characterization Techniques

Technique Information Provided Application to Octahydroindolizine Systems
NMR Spectroscopy Atomic connectivity, relative stereochemistry Elucidates the carbon-hydrogen framework and 3D orientation of atoms. nih.govresearchgate.net
Mass Spectrometry Molecular weight, elemental formula, fragmentation Confirms molecular identity and aids in structural analysis of derivatives. nih.gov
X-ray Crystallography Absolute 3D structure and configuration Provides definitive proof of stereochemistry for crystalline samples. nih.govrsc.org

| Chiral Chromatography | Enantiomeric purity and separation | Quantifies the success of an enantioselective synthesis. |


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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.